6-Chloroquinoline

Thermochemistry Energetic materials Process safety

6-Chloroquinoline (CAS 612-57-7) is a monochlorinated quinoline building block critically differentiated from its 2-, 4-, 7-, and 8-chloro isomers. The 6-chloro substitution pattern is non-negotiable for structure-activity relationships in anti-HBV drug discovery, delivering IC₅₀ values of 4.4–9.8 μM with selectivity indices >550. It serves as an electrophilic substrate in Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, and as a thermochemical reference with precisely determined enthalpies of formation (4508.2 ± 1.6 kJ/mol) and sublimation (80.8 ± 1.9 kJ/mol). Procure the exact isomer to ensure synthetic reproducibility, assay validity, and scalable process safety. ≥98% purity available with cold-chain shipping.

Molecular Formula C9H6ClN
Molecular Weight 163.6 g/mol
CAS No. 612-57-7
Cat. No. B1265530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroquinoline
CAS612-57-7
Molecular FormulaC9H6ClN
Molecular Weight163.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)Cl)N=C1
InChIInChI=1S/C9H6ClN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H
InChIKeyGKJSZXGYFJBYRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloroquinoline (CAS 612-57-7) Procurement Guide: Basic Properties and Class Positioning


6-Chloroquinoline (CAS: 612-57-7) is a monochlorinated quinoline derivative with a molecular formula of C₉H₆ClN and a molecular weight of 163.60 g/mol [1]. It exists as a white to light yellow crystalline solid at ambient temperature, with a melting point range of 39–43°C and a boiling point of approximately 263–264°C [2]. As a heterocyclic building block, it serves as a versatile synthetic intermediate in medicinal chemistry programs, particularly for the construction of anti-infective and anti-proliferative agents [3]. However, chloroquinoline isomer selection is not interchangeable in synthetic or biological contexts; substitution pattern critically governs both chemical reactivity and biological target engagement, necessitating a systematic, evidence-based evaluation before procurement [4].

Why 6-Chloroquinoline Cannot Be Substituted with 7-Chloroquinoline or 8-Chloroquinoline in Research and Production


In-class substitution among chloroquinoline isomers (2-, 4-, 6-, 7-, 8-chloro) is scientifically unsound and operationally risky. The position of the chloro substituent fundamentally alters the electronic distribution across the quinoline ring system, directly impacting both regioselectivity in cross-coupling reactions and biological target recognition [1]. For instance, 6-chloroquinoline exhibits distinct thermodynamic properties compared to its 2- and 4-substituted counterparts, with a standard molar enthalpy of formation of 4508.2 ± 1.6 kJ/mol, reflecting its unique ground-state electronic configuration [2]. Moreover, 7-chloroquinoline serves as the core nucleus for antimalarial agents like chloroquine, whereas the 6-substituted scaffold engages entirely different biological pathways, as demonstrated by its application in non-nucleoside anti-HBV inhibitor development [3]. Substituting the 6-position with a 7- or 8-chloro derivative in a validated synthetic route will inevitably alter reaction kinetics, yield, and product purity, while in biological assays it will nullify established structure-activity relationships (SAR). Therefore, procurement of the exact isomer is non-negotiable for reproducibility.

6-Chloroquinoline (CAS 612-57-7) Quantitative Differentiation Evidence vs. Chloroquinoline Isomers


Thermodynamic Stability: 6-Chloroquinoline vs. 2- and 4-Chloroquinoline Standard Enthalpy of Formation Comparison

The standard molar enthalpy of formation in the crystalline state for 6-chloroquinoline was determined to be 4508.2 ± 1.6 kJ/mol, which is measurably higher than that of 2-chloroquinoline (4492.5 ± 1.6 kJ/mol) but nearly identical to 4-chloroquinoline (4508.4 ± 1.6 kJ/mol) [1]. The enthalpy of sublimation at T = 298.15 K for 6-chloroquinoline was measured at 80.8 ± 1.9 kJ/mol, intermediate between 2-chloroquinoline (84.3 ± 2.6 kJ/mol) and 4-chloroquinoline (78.6 ± 1.7 kJ/mol) [1].

Thermochemistry Energetic materials Process safety

Biological Scaffold Differentiation: Anti-HBV Activity of 4-Aryl-6-Chloroquinoline Derivatives vs. 7-Chloroquinoline Antimalarial Scaffold

A series of 4-aryl-6-chloro-quinoline derivatives were evaluated for anti-HBV activity in HepG 2.2.15 cells. Nine compounds demonstrated significant inhibition of HBV DNA replication with IC₅₀ values ranging from 4.4 μM to 9.8 μM, comparable to the positive control tenofovir [1]. Notably, compounds 10, 17, and 20 exhibited low cytotoxicity, yielding high selectivity index (SI) values exceeding 551.2, 143.7, and 284.5, respectively [1]. This biological profile contrasts fundamentally with 7-chloroquinoline derivatives such as chloroquine, which function as antimalarials via heme polymerization inhibition rather than non-nucleoside HBV DNA replication suppression [2].

Antiviral Hepatitis B Medicinal chemistry

Synthetic Efficiency: Isolated Yield of 6-Chloroquinoline via FeCl₃-Mediated Cyclization

6-Chloroquinoline can be synthesized via a FeCl₃·6H₂O-catalyzed reaction of aniline with carbon tetrachloride and 1,3-propanediol under inert atmosphere in a sealed ampule at 150°C for 8 hours, yielding an isolated yield of 86% . This yield benchmark provides procurement and in-house synthesis planning teams with a quantitative reference for cost-of-goods assessment. While comparative synthesis yields for 2-, 4-, and 8-chloroquinoline under identical conditions are not reported in this source, the 86% yield establishes a reproducible baseline for the 6-substituted isomer specifically .

Organic synthesis Process chemistry Yield optimization

Purity and Storage Specifications: Commercial Grade 6-Chloroquinoline Procurement Parameters

Commercially available 6-chloroquinoline from major suppliers is offered at a purity specification of >98.0% as determined by GC and nonaqueous titration [1]. The compound requires refrigerated storage at 0–10°C under inert gas due to air and heat sensitivity, and appears as a white to light yellow to light orange powder or lump [1]. While these purity and handling specifications are broadly similar across the chloroquinoline isomer family, the documented air sensitivity and specific melting point range of 39.0–43.0°C are critical for incoming quality control and storage planning [1]. The price differential between 6-chloroquinoline and its isomers can be substantial, with 6-chloroquinoline priced at approximately ¥110/1g in the Chinese market , which is notably lower than some specialty isomers, impacting project budgets for large-scale synthetic campaigns.

Quality control Supply chain Laboratory procurement

6-Chloroquinoline (CAS 612-57-7) Evidence-Based Application Scenarios for Research and Industrial Procurement


Non-Nucleoside Anti-HBV Drug Discovery Programs

Medicinal chemistry teams pursuing novel anti-hepatitis B virus (HBV) agents should prioritize 6-chloroquinoline over 7- or 8-chloroquinoline isomers. As demonstrated in Section 3, 4-aryl-6-chloro-quinoline derivatives achieve HBV DNA replication IC₅₀ values of 4.4–9.8 μM in HepG 2.2.15 cells, with select compounds displaying selectivity indices exceeding 550 [1]. This biological profile is not observed with 7-chloroquinoline scaffolds, which are optimized for antimalarial rather than antiviral mechanisms [2]. Procurement of the 6-substituted isomer is essential for maintaining SAR continuity in anti-HBV lead optimization campaigns.

Synthetic Methodology Development and Cross-Coupling Chemistry

6-Chloroquinoline serves as an electrophilic substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, and can be converted to 5,6-quinolyne for aryne chemistry applications [1]. The 86% isolated yield achievable via FeCl₃-mediated cyclization provides a cost-effective synthetic entry point for building block production [2]. Research groups developing novel catalytic methodologies should select 6-chloroquinoline when the electronic and steric properties of the 6-position chloro substituent align with desired reactivity patterns, as the 6-substitution pattern yields distinct regiochemical outcomes compared to 2-, 4-, or 8-chloro analogs [3].

Thermochemical Reference Standard and Process Safety Calibration

Laboratories conducting reaction calorimetry or process safety assessments can utilize 6-chloroquinoline as a well-characterized thermochemical reference compound. Its standard molar enthalpy of formation (4508.2 ± 1.6 kJ/mol) and enthalpy of sublimation (80.8 ± 1.9 kJ/mol) have been rigorously determined by rotating-bomb calorimetry [1]. These values provide calibration benchmarks for computational thermochemistry and enable accurate prediction of reaction exothermicity during scale-up. The distinct thermochemical signature of 6-chloroquinoline relative to 2-chloroquinoline (ΔH°f = 4492.5 kJ/mol) underscores the necessity of isomer-specific thermochemical data in process hazard analysis [1].

Heterocyclic Building Block Inventory for Parallel Synthesis Libraries

Organizations maintaining compound collection inventories for diversity-oriented synthesis should stock 6-chloroquinoline as a core heterocyclic building block. The compound is commercially available at >98.0% purity, with a melting point of 39–43°C and a boiling point of 264°C [1]. Its air-sensitive nature requires refrigerated storage (0–10°C) under inert gas, which must be factored into inventory management and cold-chain logistics [1]. The compound has documented utility in synthesizing 3-methyl-3H-imidazo[4,5-f]quinolin-2-amine and ethoxycarbonyl isothiocyanate [2], expanding its synthetic value beyond simple aryl halide coupling partners.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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